molecular formula C9H12N2O3 B2413508 (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol CAS No. 1213675-15-0

(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol

Cat. No.: B2413508
CAS No.: 1213675-15-0
M. Wt: 196.206
InChI Key: ADISPFSUHLIZGZ-SECBINFHSA-N
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Description

(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitro-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol typically involves the following steps:

    Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 5-position.

    Amination: The nitro compound is then subjected to a reduction reaction to convert the nitro group to an amino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of chirality on biological activity.

Medicine

In medicine, derivatives of this compound may be explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-phenylethanol: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.

    (2S)-2-Amino-2-(4-nitrophenyl)ethanol: Has the nitro group at a different position, affecting its reactivity and interaction with biological targets.

    (2S)-2-Amino-2-(2-methylphenyl)ethanol: Lacks the nitro group, resulting in different chemical and biological properties.

Uniqueness

The presence of both the nitro and methyl groups in (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol provides unique reactivity and interaction profiles, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-2-(2-methyl-5-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADISPFSUHLIZGZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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